8-Chloro-2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in various fields such as chemistry, biology, and medicine. Quinoline derivatives are nitrogen-containing bicyclic compounds that are widely found throughout nature and are utilized in numerous biological compounds .
Mechanism of Action
Target of Action
Quinoline derivatives have been reported to exhibit anti-tumor activity and antibacterial properties . Therefore, it can be inferred that the compound might interact with cellular targets that play a role in tumor growth and bacterial proliferation.
Mode of Action
Quinoline derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some quinoline derivatives have been reported to inhibit topoisomerase II, preventing DNA replication and transcription .
Biochemical Pathways
Quinoline derivatives are known to interfere with various biochemical pathways, leading to downstream effects such as inhibition of cell growth and proliferation .
Result of Action
Given the reported anti-tumor and antibacterial activities of quinoline derivatives , it can be inferred that the compound might induce cell death or inhibit cell growth in tumor cells or bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 8-Chloro-2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid, can be achieved through various methods. Some well-known classical synthesis protocols include the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach methods . These methods involve different catalysts and reaction conditions, such as piperidine, pyridine, triethylamine, sodium hydroxide, and L-proline .
Industrial Production Methods: Industrial production of quinoline derivatives often involves transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . These methods are designed to be efficient and environmentally friendly, ensuring high yields and minimal side effects on the environment.
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional functional groups, while substitution reactions can introduce new substituents to the quinoline ring .
Scientific Research Applications
8-Chloro-2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid has numerous scientific research applications. It is used in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, quinoline derivatives are known for their antimicrobial, antimalarial, antiviral, anticancer, and anti-inflammatory properties . They are also used in the synthesis of bioactive compounds and as intermediates in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 8-Chloro-2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid include other quinoline derivatives such as 2-chloroquinoline-3-carbaldehyde and N-cyclooctylquinoline-2-carboxamide .
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of chlorine substituents on the quinoline ring. This structural feature contributes to its distinct chemical properties and biological activities, making it a valuable compound in various scientific research applications.
Properties
IUPAC Name |
8-chloro-2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl3NO2/c17-11-5-4-8(6-13(11)19)14-7-10(16(21)22)9-2-1-3-12(18)15(9)20-14/h1-7H,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHWHMYOZJYLFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.